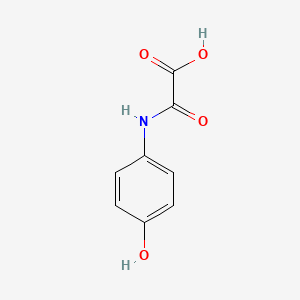
(4-Hydroxyanilino)(oxo)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Hydroxyanilino)(oxo)acetic acid is a chemical compound with the molecular formula C8H7NO4 It is known for its unique structure, which includes a hydroxy group attached to an aniline ring and an oxo group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxyanilino)(oxo)acetic acid typically involves the reaction of 4-hydroxyaniline with oxoacetic acid under controlled conditions. One common method is the condensation reaction, where 4-hydroxyaniline is reacted with oxoacetic acid in the presence of a catalyst such as hydrochloric acid. The reaction is carried out at a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(4-Hydroxyanilino)(oxo)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydroxy group on the aniline ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and substituted aniline derivatives .
Scientific Research Applications
(4-Hydroxyanilino)(oxo)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases such as cancer and diabetes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Hydroxyanilino)(oxo)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups play a crucial role in its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and exhibit comparable biological activities.
4-Hydroxycoumarin derivatives: Known for their antimicrobial and antioxidant properties, these compounds have structural similarities with (4-Hydroxyanilino)(oxo)acetic acid.
4-Oxo-4-arylbutanoic acids: These compounds undergo similar oxidation and reduction reactions .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
54704-25-5 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.15 g/mol |
IUPAC Name |
2-(4-hydroxyanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO4/c10-6-3-1-5(2-4-6)9-7(11)8(12)13/h1-4,10H,(H,9,11)(H,12,13) |
InChI Key |
KVXFJHRDFQUGBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1,1-Trifluoro-N-[2-(2-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14636920.png)
![1,5,7-Trimethyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B14636927.png)
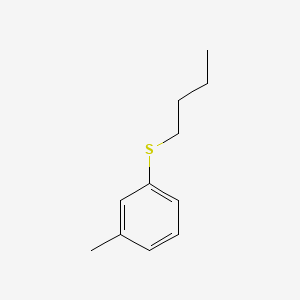

![4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14636965.png)
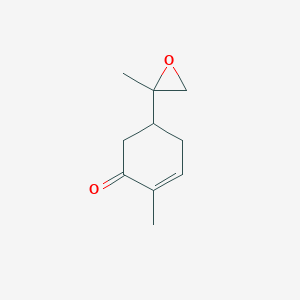
![1-[(4-Chlorophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14636982.png)
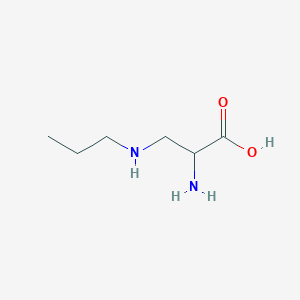
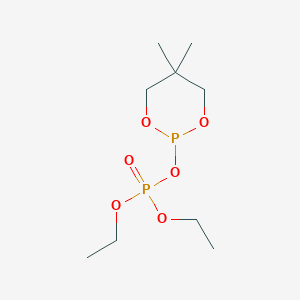
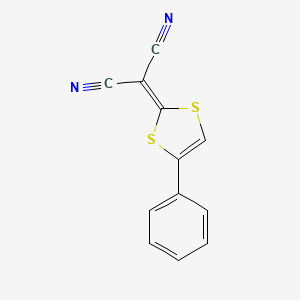
![1,1'-[1,4-Phenylenebis(sulfanediylmethylene)]dibenzene](/img/structure/B14637003.png)
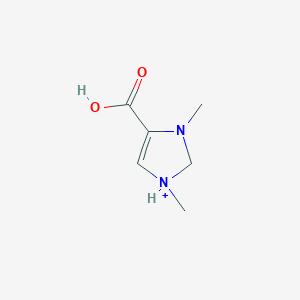
![1,1'-[2-(Trifluoromethanesulfonyl)propane-1,3-diyl]dibenzene](/img/structure/B14637010.png)
